2-Ethoxyethane-1-sulfonamide

Description

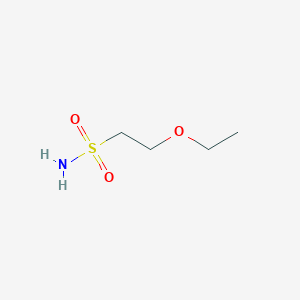

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxyethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S/c1-2-8-3-4-9(5,6)7/h2-4H2,1H3,(H2,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZHKOWJKWSPSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626126 | |

| Record name | 2-Ethoxyethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5521-24-4 | |

| Record name | 2-Ethoxyethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 2 Ethoxyethane 1 Sulfonamide

Mechanism of Action

The most well-documented mechanism of action for antibacterial sulfonamides is the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS). drugbank.comceon.rswikipedia.org This enzyme is crucial for the synthesis of folic acid in bacteria, a vitamin essential for DNA synthesis and cell growth. ceon.rsstudy.com By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect, which means they inhibit bacterial growth and multiplication rather than directly killing the bacteria. wikipedia.orgstudy.com Humans are not affected by this mechanism as they obtain folic acid from their diet. wikipedia.org

Beyond their antibacterial properties, other sulfonamide derivatives have been shown to act as inhibitors of other enzymes, such as carbonic anhydrases, which are involved in various physiological processes. ajchem-b.comnih.gov Some sulfonamides also exhibit inhibitory activity against proteases and can function as endothelin receptor antagonists. nih.govnih.gov

Enzyme Inhibition

As a class, sulfonamides are known to inhibit a variety of enzymes. For instance, certain sulfonamides are potent inhibitors of carbonic anhydrases, metalloenzymes that catalyze the hydration of carbon dioxide. nih.govnih.gov The inhibition of carbonic anhydrases is the basis for the diuretic and anti-glaucoma effects of some sulfonamide drugs. ajchem-b.comnih.gov Additionally, some sulfonamide derivatives have been investigated as inhibitors of other enzymes like topoisomerase II, which is crucial for DNA replication and repair. nih.gov

Receptor Binding

Specific receptor binding studies for 2-Ethoxyethane-1-sulfonamide have not been reported. However, within the broader sulfonamide class, certain derivatives have been identified as ligands for various receptors. For example, some sulfonamides act as antagonists for the endothelin A (ETA) receptor, which is involved in vasoconstriction. nih.gov The development of receptor binding assays is a critical step in drug discovery to identify and characterize the interaction of compounds with their biological targets. nih.gov

Structure Activity Relationship Sar Studies

There are no specific structure-activity relationship (SAR) studies available for 2-Ethoxyethane-1-sulfonamide. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective drugs. nih.govnih.gov

For the general class of antibacterial sulfonamides, a key SAR principle is the necessity of a free para-amino group on the benzene (B151609) ring, which is structurally similar to PABA. ceon.rs Modifications to the sulfonamide nitrogen (N1 position) with various heterocyclic rings have been extensively explored and have been shown to significantly influence the potency and pharmacokinetic properties of these drugs. nih.gov

Metabolism and Pharmacokinetics

The metabolic fate of 2-Ethoxyethane-1-sulfonamide has not been specifically investigated. In general, sulfonamides are metabolized in the body through processes such as N-acetylation and oxidation. nih.gov The rate and pathway of metabolism can vary significantly between individuals due to genetic polymorphisms in the metabolizing enzymes, which can influence both the efficacy and the potential for adverse reactions to these drugs. nih.gov

Therapeutic and Non Therapeutic Applications

Currently, there are no documented therapeutic or non-therapeutic applications specifically for 2-Ethoxyethane-1-sulfonamide in the reviewed scientific literature. The compound is commercially available for research purposes. biosynth.com

The broader class of sulfonamides, however, has a wide range of applications. They are used as antibacterial, antifungal, antimalarial, and antiprotozoal agents. nih.govptfarm.pl Furthermore, sulfonamide derivatives are utilized as diuretics, anticonvulsants, and in the treatment of conditions like rheumatoid arthritis and certain types of cancer. ajchem-b.commdpi.com

Conclusion

Enzyme Inhibition Studies (in vitro/non-clinical models)

Carbonic Anhydrase Inhibition Mechanisms and Isoform Selectivity

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, and their mechanism of action primarily involves the binding of the sulfonamide moiety to the zinc ion in the enzyme's active site. nih.gov There are several known mechanisms of CA inhibition, with sulfonamides typically acting as zinc binders, coordinating to the catalytic Zn(II) ion. nih.gov The deprotonated sulfonamide anion forms a stable adduct with the metal ion, displacing or interacting with the zinc-coordinated water molecule/hydroxide ion, which is crucial for the catalytic cycle. nih.gov

The selectivity of sulfonamide-based inhibitors for different carbonic anhydrase isoforms is a critical area of research, particularly for therapeutic applications. nih.govnih.gov Isoform selectivity is often governed by the specific amino acid residues within and around the active site cavity of the different CA isoforms. nih.gov For instance, the presence of a hydrophobic residue like Phe131 in the hCA II isoform, compared to the smaller Leu131 in hCA I, can influence the binding and inhibitory potency of sulfonamides with bulky substituents. nih.gov Molecular docking studies have revealed that the selectivity profile and inhibition mode of certain compounds depend on these variations in the active site, which affect the conformation and interactions of the inhibitor. nih.gov

Researchers have explored various strategies to enhance isoform selectivity. One approach involves the "tail approach," where different chemical moieties are appended to the benzenesulfonamide (B165840) scaffold to target subpockets at the rim of the active site, thereby exploiting the amino acid differences among hCA isoforms. nih.gov Another strategy for achieving selective inhibition of tumor-associated, membrane-bound isoforms like hCA IX and XII over cytosolic isoforms (hCA I and II) involves designing membrane-impermeant inhibitors. mdpi.com This has been pursued by incorporating permanently charged or highly hydrophilic moieties into the sulfonamide structure to prevent them from crossing the cell membrane. mdpi.com

While specific inhibitory data for this compound is not detailed in the provided search results, the general principles of sulfonamide-based CA inhibition provide a framework for its potential mechanism. The ethoxyethane group would act as a "tail" that could influence its binding affinity and isoform selectivity. For example, a longer ethyl chain in a related compound was found to provide flexibility, allowing it to avoid steric hindrance and increase its inhibitory potency against the hCA II isoform. nih.gov

Table 1: Inhibitory Activity of Selected Sulfonamides against various hCA isoforms

| Compound | hCA I (Ki in nM) | hCA II (Ki in nM) | hCA IX (Ki in nM) | hCA XII (Ki in nM) |

| Acetazolamide (Standard) | - | - | 25.7 | - |

| Compound 5d | - | - | - | - |

| Compound 5e | - | - | - | 61.3 - 432.8 |

| Compound 5f | - | - | - | - |

| Compound 15 | - | - | - | - |

| Monosubstituted thiadiazole sulfonamides | - | IC50 = 16.7 | - | - |

| Positively charged thiadiazole sulfonamides (34a-v) | 3-12 | 0.20-5.96 | 3-45 | - |

Acetylcholinesterase (AChE) and Urease Inhibition Research

Research has explored the potential of sulfonamide derivatives as inhibitors of acetylcholinesterase (AChE) and urease. AChE inhibitors are of interest for their potential therapeutic applications, as they increase the levels of the neurotransmitter acetylcholine. nih.gov Some sulfonamide derivatives have been shown to be effective inhibitors of cholinesterase enzymes, including AChE. researchgate.net For example, certain N-substituted sulfamoyl derivatives have demonstrated inhibitory activity against AChE, with IC50 values in the micromolar range. researchgate.net Computational studies have also been used to investigate the interaction of sulfonamide-based compounds with AChE, suggesting favorable interactions with the enzyme's active site. researchgate.net

Urease, a nickel-containing metalloenzyme, is another target for inhibition by sulfonamide derivatives, particularly in the context of treating infections caused by ureolytic bacteria like Helicobacter pylori. nih.gov Various sulfonamide derivatives have been synthesized and evaluated for their urease inhibitory activity. nih.govfrontiersin.org Some naproxen-sulfa drug conjugates, for instance, have shown potent and competitive inhibition of urease, with IC50 values in the low micromolar range. frontiersin.org Kinetic and molecular modeling studies have been employed to understand the binding interactions of these inhibitors with the urease active site. nih.gov

Table 2: Acetylcholinesterase and Urease Inhibition by Sulfonamide Derivatives

| Compound Class | Target Enzyme | IC50 Value (µM) | Mode of Inhibition |

| N-substituted sulfamoyl derivatives | Acetylcholinesterase | 82.93 ± 0.15 | - |

| Sulfamate derivatives | Urease | 0.062 ± 0.001 | Competitive |

| Naproxen-sulfanilamide conjugate | Urease | 6.69 ± 0.11 | Competitive |

| Naproxen-sulfathiazole conjugate | Urease | 5.82 ± 0.28 | Competitive |

| Naproxen-sulfaguanidine conjugate | Urease | 5.06 ± 0.29 | Competitive |

Note: This table presents data for various sulfonamide derivatives to illustrate the potential inhibitory activities of this class of compounds, as specific data for this compound was not available.

Other Enzyme Targets and Inhibitory Potency Research

The sulfonamide scaffold has been utilized to design inhibitors for a wide range of other enzymes beyond carbonic anhydrases, acetylcholinesterase, and urease. nih.gov These include various proteases (such as HIV-1 protease, elastase, and matrix metalloproteinases), steroid sulfatase, and protein tyrosine phosphatases. nih.gov The sulfamide (B24259) moiety within these inhibitors often plays a crucial role in binding to the enzyme's active site, for instance, by coordinating with a metal ion or interacting with key catalytic residues. nih.gov

For example, acridine/sulfonamide hybrids have been investigated as inhibitors of topoisomerases I and II, enzymes involved in DNA replication and transcription. mdpi.com Some of these hybrid compounds exhibited IC50 values in the low micromolar range for the inhibition of topoisomerase I. mdpi.com Additionally, certain sulfonamide derivatives have been explored as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. frontiersin.org

The inhibitory potency of sulfonamide-based compounds can vary significantly depending on the specific chemical structure and the target enzyme. For instance, some sulfonamides have shown nanomolar affinity for their target enzymes. nih.gov The versatility of the sulfonamide functional group allows for extensive chemical modifications to optimize potency and selectivity for a desired enzyme target. nih.gov

Interactions with Biomolecules and Cellular Components (in vitro/non-clinical models)

Protein Binding Mechanisms (e.g., Tubulin Polymerization Inhibition)

The binding of small molecules to proteins is a key determinant of their pharmacological effects. Sulfonamides are known to interact with a variety of proteins. nih.govnih.gov The interactions can involve hydrogen bonds, hydrophobic interactions, and other non-covalent forces. nih.gov For instance, the sulfonamide oxygens can form a network of S=O···HC interactions with aromatic amino acid residues in a protein's binding pocket. nih.gov

A significant area of research for some sulfonamide derivatives is their ability to inhibit tubulin polymerization. mdpi.commdpi.com Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and play a crucial role in cell division. nih.gov By inhibiting tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov Some sulfonamide-based compounds have been shown to bind to the colchicine (B1669291) binding site on β-tubulin. mdpi.com The sulfonyl group in these inhibitors can form hydrogen bond interactions with residues in the binding site, contributing to their inhibitory activity. mdpi.com While many novel sulfonamide derivatives exhibit antitumor activity through this mechanism, specific data on the tubulin polymerization inhibition by this compound is not available in the provided search results. mdpi.com

Research on this compound Remains Undisclosed in Public Scientific Literature

Despite a thorough review of available scientific databases and research publications, no specific studies detailing the biological activities of the chemical compound this compound have been identified. Consequently, an in-depth article focusing solely on its potential as a research probe or scaffold in antioxidant, antimicrobial, antiestrogenic, and antiproliferative studies cannot be generated at this time.

The user's request specified a comprehensive analysis of this compound, structured around its antioxidant activity in cell-free or cellular models, antimicrobial effects on bacterial and fungal strains, and its antiestrogenic and antiproliferative potency in cancer cell lines, with a strict exclusion of clinical data. However, the foundational research required to populate these sections is not present in the public scientific domain.

While the broader class of compounds known as sulfonamides has been extensively studied for various pharmacological properties, including those outlined in the request, it is imperative to adhere to the user's instruction to focus exclusively on this compound. Introducing data from other sulfonamide derivatives would violate the core requirement of the request and would not accurately represent the scientific understanding of this specific chemical entity.

The absence of published research could indicate several possibilities: the compound may be novel and its biological effects are currently under investigation but not yet published; it may have been synthesized but not subjected to biological screening; or the research may exist in proprietary databases not accessible to the public.

Until research specifically investigating the biological properties of this compound is published and made publicly available, it is not possible to provide a scientifically accurate and detailed article that meets the specified requirements.

Design Principles for Structural Modification (e.g., Chalconesulfonamides, Oxazole (B20620) Sulfonamides)

The structural modification of a lead compound like this compound is guided by established design principles aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. A common strategy involves molecular hybridization, where the core sulfonamide moiety is combined with other pharmacologically active scaffolds. This approach has led to the development of diverse derivatives, including chalconesulfonamides and oxazole sulfonamides, which have shown promise in various therapeutic areas.

Chalconesulfonamides are hybrid molecules that integrate the structural features of chalcones (1,3-diaryl-2-propen-1-ones) and sulfonamides. researchgate.net Chalcones are known for a variety of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.net By incorporating a sulfonamide group into the chalcone (B49325) framework, researchers aim to create synergistic effects or modulate the activity of the parent molecules. researchgate.netmdpi.com The synthesis of these hybrids typically involves the reaction of chalcone sulfonyl chlorides with various substituted amines. researchgate.net This modular synthesis allows for the systematic variation of substituents on both the chalcone and sulfonamide portions, enabling a thorough exploration of the chemical space to optimize biological activity. mdpi.com For instance, certain chalconesulfonamides have demonstrated potent antiproliferative effects against cancer cell lines. mdpi.comdovepress.com

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation for Related Compounds

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For sulfonamide derivatives, SAR studies have provided valuable insights into the key structural features required for their therapeutic effects. These studies, coupled with pharmacophore elucidation, guide the rational design of more potent and selective analogues.

For chalconesulfonamides , SAR studies have revealed that the nature and position of substituents on the aromatic rings significantly impact their biological activity. For example, in a series of chalconesulfonamides evaluated for anticancer properties, it was found that increasing the lipophilicity of the arylidene fragment enhanced antiproliferative activity. mdpi.com The presence of specific electron-withdrawing or electron-donating groups can also modulate the electronic properties of the molecule, affecting its interaction with target proteins. Pharmacophore modeling of sulfonamide chalcone derivatives has identified critical features for their α-glucosidase inhibitory activity, including the crucial role of the NH group in binding to the active site and hydrophobic interactions formed by the terminal rings. nih.gov

In the case of oxazole sulfonamides , SAR studies have demonstrated that substitutions on the sulfonamide nitrogen and the oxazole ring can dramatically alter biological activity. For instance, in a series of 1,3-oxazole sulfonamides designed as tubulin polymerization inhibitors, compounds containing a halogenated aniline (B41778) derivative were found to be among the most active. unifi.it The specific halogen and its position on the aniline ring were critical for potency. The development of a pharmacophore model for such compounds would typically involve identifying the spatial arrangement of key features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are essential for optimal interaction with the tubulin binding site.

The sulfonamide group itself is a well-established pharmacophore in medicinal chemistry. ijpsonline.com Its ability to act as a hydrogen bond donor and acceptor, combined with its tetrahedral geometry, allows it to engage in specific interactions with biological targets. researchgate.net SAR studies across a broad range of sulfonamides have consistently shown that modifications to the R group attached to the sulfonyl moiety and the substituent on the nitrogen atom can fine-tune the compound's pharmacological profile. nih.gov

Homologous Series and Isomeric Investigations related to this compound

The investigation of homologous series and isomers of a lead compound provides fundamental insights into the influence of subtle structural changes on its physicochemical properties and biological activity.

A homologous series is a group of compounds with the same functional group and similar chemical properties, in which successive members differ by a CH₂ group. For a compound like this compound, a homologous series could be generated by systematically varying the length of the alkoxy group (e.g., 2-methoxyethane-1-sulfonamide, 2-propoxyethane-1-sulfonamide, etc.) or the alkyl chain connecting the ether and sulfonamide functionalities.

Studies on other aliphatic sulfonamides have shown that the length of the alkyl chain can have a significant impact on biological activity. For instance, it has been reported that for some aliphatic sulfonamides, the antibacterial activity decreases as the length of the carbon chain increases. researchgate.net In a study of a homologous series of sulfamethoxazole-based n-alkyl ureas, the length of the n-alkyl chain (from C1 to C12) was varied to optimize activity against nontuberculous mycobacteria. researchgate.net This demonstrates the principle that systematic changes in chain length can modulate lipophilicity and steric bulk, thereby affecting how the molecule interacts with its biological target.

Isomeric investigations involve the synthesis and evaluation of isomers, which are molecules that have the same molecular formula but different arrangements of atoms. For this compound, this could include positional isomers, such as moving the ethoxy group to a different position on the ethane (B1197151) chain, or functional group isomers.

A relevant example of isomeric investigation in sulfonamides is the synthesis of N-(thiiran-2-ylmethyl)- and N-(thietan-3-yl)sulfonamides from the alkylation of sulfonamides with 2-chloromethylthiirane. These two products are structural isomers, and their formation is dependent on the reaction solvent, highlighting how synthetic conditions can selectively produce one isomer over another. The biological evaluation of such isomers is critical, as even minor changes in the spatial arrangement of atoms can lead to significant differences in pharmacological activity due to altered binding affinity and orientation at the target site. Computational studies on sulfonamide isomers have also been used to understand structural and energetic differences, which can influence their biological reactivity.

Interactive Data Table: Representative Sulfonamide Derivatives and their Reported Activities

| Compound Class | Representative Structure/Modification | Reported Biological Activity |

| Chalconesulfonamides | Hybrid of chalcone and sulfonamide moieties | Anticancer researchgate.netmdpi.com, Antibacterial researchgate.net |

| Oxazole Sulfonamides | Sulfonamide attached to an oxazole ring | Anticancer (Tubulin Polymerization Inhibition) unifi.it |

| Aliphatic Sulfonamides | Increasing alkyl chain length | Decreased antibacterial activity with increased chain length researchgate.net |

| Isomeric Sulfonamides | N-(thiiran-2-ylmethyl) vs. N-(thietan-3-yl) | Formation dependent on reaction conditions |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Ethoxyethane-Sulfonamide Scaffolds

The efficient and versatile synthesis of sulfonamide-containing molecules is a cornerstone of medicinal chemistry. researchgate.netresearchgate.net Future research will likely focus on developing novel, more efficient, and environmentally benign methods to construct the ethoxyethane-sulfonamide scaffold and its derivatives.

Conventional methods for sulfonamide synthesis often involve the reaction of a sulfonyl chloride with an amine. researchgate.net While effective, these methods can sometimes be limited by the availability of the starting sulfonyl chlorides and the generation of stoichiometric byproducts. Modern synthetic chemistry is continuously evolving, and several innovative strategies could be applied to the synthesis of ethoxyethane-sulfonamide scaffolds.

Table 1: Potential Modern Synthetic Approaches for Ethoxyethane-Sulfonamide Scaffolds

| Synthetic Strategy | Description | Potential Advantages |

| Metal-Catalyzed Cross-Coupling Reactions | Palladium- or copper-catalyzed reactions could be employed to form the C-S or S-N bonds of the sulfonamide group, offering a high degree of control and functional group tolerance. researchgate.net | Milder reaction conditions, broader substrate scope, and potential for asymmetric synthesis. |

| C-H Activation/Sulfonamidation | Direct functionalization of C-H bonds to introduce the sulfonamide moiety would represent a highly atom-economical approach, avoiding the pre-functionalization of starting materials. | Increased synthetic efficiency and access to novel structural analogs. |

| Flow Chemistry | Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. soton.ac.uk | Enhanced safety for handling reactive intermediates, easier scale-up, and potential for automation. |

| Microwave-Assisted Synthesis | The use of microwave irradiation can significantly accelerate reaction rates and improve yields for sulfonamide synthesis. | Reduced reaction times and often cleaner reaction profiles. |

The development of these and other novel synthetic methodologies will be crucial for building diverse libraries of ethoxyethane-sulfonamide derivatives for biological screening and structure-activity relationship (SAR) studies.

Advanced Mechanistic Studies on Biological Interactions at the Molecular Level

Understanding how a molecule interacts with its biological target at the molecular level is fundamental to rational drug design. For the ethoxyethane-sulfonamide scaffold, future research should aim to elucidate its specific molecular targets and the detailed mechanisms of interaction.

The sulfonamide group is a well-known pharmacophore that can interact with a variety of biological targets, most notably as a zinc-binding group in metalloenzymes such as carbonic anhydrases. nih.govcnr.it The ethoxyethane side chain can influence the compound's solubility, lipophilicity, and conformational flexibility, which in turn will affect its binding affinity and selectivity for different targets.

Advanced biophysical and structural biology techniques will be instrumental in these investigations. X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of the compound bound to its target protein, revealing the precise binding mode and key interactions. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction.

Exploration of New Therapeutic Avenues through Scaffold Modification (Pre-clinical focus)

The versatility of the sulfonamide scaffold allows for its incorporation into a wide range of molecular architectures, leading to diverse pharmacological activities. nih.govresearchgate.net Preclinical exploration of new therapeutic avenues through modification of the 2-ethoxyethane-1-sulfonamide scaffold is a highly promising area of future research.

Based on the known activities of other sulfonamide-containing drugs, several therapeutic areas warrant investigation for derivatives of this compound.

Table 2: Potential Therapeutic Targets for Ethoxyethane-Sulfonamide Derivatives

| Therapeutic Area | Potential Molecular Target(s) | Rationale |

| Oncology | Carbonic Anhydrases (e.g., CA IX and XII), Kinases, Tubulin | Many sulfonamides exhibit anticancer activity by inhibiting tumor-associated carbonic anhydrases, interfering with cell signaling pathways, or disrupting the cytoskeleton. cnr.itnih.gov |

| Infectious Diseases | Dihydropteroate (B1496061) Synthase (DHPS) | The classic mechanism of action for sulfonamide antibiotics is the inhibition of folate biosynthesis in bacteria. nih.gov |

| Inflammation | Cyclooxygenase-2 (COX-2) | Certain sulfonamides are selective COX-2 inhibitors, providing anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. |

| Neurological Disorders | Carbonic Anhydrases, Ion Channels | Sulfonamides have been developed as anticonvulsants and for the treatment of other neurological conditions. |

Systematic modification of the ethoxyethane-sulfonamide scaffold will be key to optimizing its activity against these and other potential targets. This will involve creating a library of analogs with variations in the substituents on the sulfonamide nitrogen and the ethoxyethane chain to establish clear structure-activity relationships.

Interdisciplinary Research Integrating Computational and Experimental Approaches

The synergy between computational and experimental approaches is a powerful driver of modern drug discovery. cnr.itecampusontario.ca For the ethoxyethane-sulfonamide scaffold, an integrated research program will be essential to accelerate the identification and optimization of new therapeutic agents.

Computational tools can be employed at various stages of the drug discovery pipeline. Molecular docking and virtual screening can be used to predict the binding of virtual libraries of ethoxyethane-sulfonamide derivatives to the active sites of known drug targets. cnr.it This can help to prioritize which compounds to synthesize and test experimentally, saving time and resources.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound-target complex, helping to understand the stability of the interaction and the role of conformational changes. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of the analogs with their biological activities, guiding the design of more potent and selective compounds.

The predictions and hypotheses generated from computational studies will then be validated through experimental work, including chemical synthesis, biochemical assays, and cell-based studies. This iterative cycle of computational design and experimental validation will be a highly effective strategy for unlocking the full therapeutic potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethoxyethane-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of ethoxyethane precursors, followed by amidation. Optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry of sulfonating agents like sulfonyl chlorides). Purification should employ column chromatography or recrystallization, with purity validated via HPLC or TLC .

- Key Considerations : Document deviations from established protocols, including solvent substitutions or catalyst use, to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the ethoxy group (-OCHCH) and sulfonamide (-SONH) moieties. Compare chemical shifts with computational predictions (e.g., DFT) .

- IR : Identify characteristic peaks for sulfonamide (S=O stretching at ~1150–1350 cm) and ether (C-O-C at ~1050–1150 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for aerosol prevention .

- First Aid : Immediate rinsing with water for eye/skin exposure; seek medical evaluation if inhaled .

- Toxicological Note : Limited toxicological data exist; treat as hazardous until further studies confirm safety .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties of this compound?

- Methodological Answer :

- Cross-Validation : Replicate experiments using standardized protocols (e.g., IUPAC guidelines for solubility or melting point determination) .

- Analytical Triangulation : Combine DSC (melting point), Karl Fischer titration (hygroscopicity), and XRD (crystalline structure) to resolve discrepancies .

- Meta-Analysis : Compare datasets from peer-reviewed studies, noting methodological differences (e.g., solvent purity, calibration standards) .

Q. What strategies ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Data Transparency : Publish raw NMR/FTR spectra, chromatograms, and crystallographic data in supplementary materials .

- Code Sharing : Provide algorithmic details for computational models (e.g., Gaussian input files for DFT calculations) .

- Reagent Documentation : Specify suppliers, batch numbers, and purity levels of starting materials to mitigate variability .

Q. How can the stability of this compound under varying conditions (pH, temperature) be systematically evaluated?

- Methodological Answer :

- Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 6 weeks) and monitor via HPLC for decomposition products .

- pH Studies : Dissolve in buffers (pH 1–13) and analyze stability over 24–72 hours using UV-Vis spectroscopy to detect absorbance shifts .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf life under standard storage conditions (-20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.